Benzenesulfonamide, 4-((4-amino-5-(2,6-difluorobenzoyl)-2-thiazolyl)amino)-

Catalog No.
S517451
CAS No.
223784-75-6
M.F
C16H12F2N4O3S2
M. Wt
410.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, 4-((4-amino-5-(2,6-difluoroben...

CAS Number

223784-75-6

Product Name

Benzenesulfonamide, 4-((4-amino-5-(2,6-difluorobenzoyl)-2-thiazolyl)amino)-

IUPAC Name

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

Molecular Formula

C16H12F2N4O3S2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C16H12F2N4O3S2/c17-10-2-1-3-11(18)12(10)13(23)14-15(19)22-16(26-14)21-8-4-6-9(7-5-8)27(20,24)25/h1-7H,19H2,(H,21,22)(H2,20,24,25)

InChI Key

BWWQFAUYHCRZKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Solubility

Soluble in DMSO

Synonyms

AG-012986

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Description

The exact mass of the compound Benzenesulfonamide, 4-((4-amino-5-(2,6-difluorobenzoyl)-2-thiazolyl)amino)- is 410.0319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

410.0319

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XOA61O05VQ

Dates

Modify: 2023-07-15
1: Huang W, Collette W 3rd, Twamley M, Aguirre SA, Sacaan A. Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats. Toxicol Appl Pharmacol. 2015 Dec 15;289(3):525-33. doi: 10.1016/j.taap.2015.10.008. Epub 2015 Oct 19. PubMed PMID: 26482841.
2: Lee DU, Jessen B. Off-target immune cell toxicity caused by AG-012986, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation. J Biochem Mol Toxicol. 2012 Mar;26(3):101-8. doi: 10.1002/jbt.20415. Epub 2011 Nov 16. PubMed PMID: 22095879.
3: Zhang C, Lundgren K, Yan Z, Arango ME, Price S, Huber A, Higgins J, Troche G, Skaptason J, Koudriakova T, Nonomiya J, Yang M, O'Connor P, Bender S, Los G, Lewis C, Jessen B. Pharmacologic properties of AG-012986, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy. Mol Cancer Ther. 2008 Apr;7(4):818-28. doi: 10.1158/1535-7163.MCT-07-0440. PubMed PMID: 18413795.
4: Jessen BA, Lee L, Koudriakova T, Haines M, Lundgren K, Price S, Nonomiya J, Lewis C, Stevens GJ. Peripheral white blood cell toxicity induced by broad spectrum cyclin-dependent kinase inhibitors. J Appl Toxicol. 2007 Mar-Apr;27(2):133-42. PubMed PMID: 17211896.
5: Illanes O, Anderson S, Niesman M, Zwick L, Jessen BA. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice. Toxicol Pathol. 2006;34(3):243-8. PubMed PMID: 16698721.

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